(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride
Description
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride is a chiral amine derivative featuring a pyridine ring substituted at the 4-position with an ethanolamine moiety. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Its molecular formula is C₇H₁₁Cl₂N₂O, with a molecular weight of 225.08 g/mol.
Properties
CAS No. |
2250242-33-0 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(2S)-2-amino-2-pyridin-4-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-7(5-10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H/t7-;/m1./s1 |
InChI Key |
WHPNRTQALOTCDL-OGFXRTJISA-N |
SMILES |
C1=CN=CC=C1C(CO)N.Cl.Cl |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](CO)N.Cl |
Canonical SMILES |
C1=CN=CC=C1C(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the reduction of pyridine-4-carboxaldehyde followed by amination and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce alkylated pyridine derivatives .
Scientific Research Applications
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridine Derivatives
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride
- Molecular Formula : C₈H₁₄Cl₂N₂O₂
- Key Differences: A methoxy (-OCH₃) group at the 2-position of the pyridine ring. Increased molecular weight (241.12 g/mol) compared to the target compound. For example, methoxy substituents can enhance lipophilicity, affecting membrane permeability .
- Applications : Used in research settings (priced at $80–$157 per 100–250 mg), with storage conditions requiring sealing at 2–8°C to maintain stability .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
- Molecular Formula: C₉H₁₁ClNO₃ (from ).
- Key Differences: Chloro and dimethoxymethyl substituents on the pyridine ring. Methanol group instead of ethanolamine.
- Impact : The chloro group increases electronegativity, while dimethoxymethyl enhances steric bulk. These modifications likely shift reactivity in synthetic pathways or biological targets .
Non-Pyridine Heterocyclic Analogs
[(2S,4S)-4-Amino-2-pyrrolidinyl]methanol dihydrochloride
- Molecular Formula : C₅H₁₄Cl₂N₂O
- Key Differences :
- Pyrrolidine (saturated 5-membered ring) replaces the pyridine.
- Two stereocenters (2S,4S) vs. one (S) in the target compound.
- Pyrrolidine derivatives are often explored in drug design for their bioisosteric properties with pyridine .
Amino Acid Derivatives
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
- Key Differences: Dichlorobenzyl and pentynoic acid substituents instead of pyridine-ethanol. Biological Data: IC₅₀ values for collagenase inhibition are influenced by chlorine substitution positions (2,4 vs. 2,6). Gibbs free energy values (–6.4 to –6.5 kcal/mol) suggest strong enzyme binding, mediated by hydrogen bonds (e.g., with Gln215) and π–π interactions (e.g., with Tyr201) .
- Relevance : Highlights how substituent positioning on aromatic systems modulates bioactivity—a principle applicable to optimizing pyridine-based compounds .
Salt Forms and Stability
- Dihydrochloride Salts: Both the target compound and (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride are stabilized as dihydrochlorides, improving solubility for in vitro assays. However, hygroscopicity may necessitate strict storage protocols (e.g., dry, 2–8°C) .
- Free Base vs. Salt: Non-salt forms (e.g., [(2S,4S)-4-Amino-2-pyrrolidinyl]methanol) may exhibit lower aqueous solubility, limiting their utility in physiological environments .
Biological Activity
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its structure, characterized by an amino alcohol framework and a pyridine ring, suggests multiple avenues for biological activity, particularly in relation to neurotransmitter systems and potential therapeutic applications.
- Molecular Formula : C7H12Cl2N2O
- Molecular Weight : 211.09 g/mol
- CAS Number : 2250242-33-0
The presence of both an amine and an alcohol functional group enhances its solubility and reactivity, making it a valuable compound for various biological studies.
This compound interacts with several biological targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It may modulate neurotransmitter receptors, impacting signaling pathways associated with cognitive functions and mood regulation.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Case Study 1: Neurotransmitter Modulation
A study highlighted the role of this compound in modulating receptor activity linked to serotonin pathways. This modulation could provide insights into developing treatments for depression and anxiety disorders.
Case Study 2: Enzyme Inhibition
Research has indicated that the compound can inhibit certain enzymes involved in metabolic processes, suggesting its potential as a lead compound in drug development targeting metabolic disorders .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | C7H12Cl2N2O | Chiral amino alcohol, potential neuropharmacological effects |
| 2-Aminopyridine | C5H7N | Simple structure; used in various organic syntheses |
| (R)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride | C7H12Cl2N2O | Enantiomeric form; potential differences in biological activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves pyridine-4-carbaldehyde as a starting material. Key steps include:
- Reductive amination : React pyridine-4-carbaldehyde with a chiral amine precursor (e.g., (S)-2-aminoethanol) under reducing conditions (e.g., NaBH₄ or catalytic hydrogenation) to establish stereochemistry .
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral stationary phase chromatography .
- Salt formation : Treat the free base with HCl in ethanol to obtain the dihydrochloride salt, ensuring stoichiometric control to avoid impurities .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with a chiral resolving agent and refine the structure using SHELXL (e.g., SHELX-2018/3) to determine absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate the (S)-configuration .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) coupled with mass spectrometry to detect impurities (e.g., diastereomers or unreacted intermediates) .
- ¹H/¹³C NMR : Analyze splitting patterns (e.g., pyridinium protons at δ 8.5–9.0 ppm) and coupling constants to confirm regiochemistry and salt formation .
- Elemental analysis : Verify Cl⁻ content (~21.5% for dihydrochloride) to ensure correct stoichiometry .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Enantiomer-specific assays : Compare (S)- and (R)-enantiomers in enzyme inhibition studies (e.g., IC₅₀ determination via fluorescence-based assays). For example, the (S)-enantiomer may exhibit higher affinity for pyridoxal phosphate-dependent enzymes due to spatial alignment of the amino and pyridyl groups .
- Molecular docking : Use software like AutoDock Vina to model hydrogen-bonding interactions between the (S)-configured amino group and active-site residues (e.g., Asp/Glu in kinases) .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Purity reassessment : Re-analyze legacy samples via LC-MS to identify overlooked impurities (e.g., oxidized byproducts from ethanolamine moieties) .
- Assay standardization : Control variables like buffer pH (affects pyridinium protonation) and temperature in enzyme kinetics studies. For example, activity discrepancies in phosphatase inhibition may arise from pH-dependent solubility .
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Protecting group strategy : Temporarily protect the ethanolamine hydroxyl with tert-butyldimethylsilyl (TBS) groups during pyridyl ring functionalization to prevent side reactions .
- Flow chemistry : Implement continuous flow systems for amination steps to enhance mixing and reduce racemization .
Q. What biophysical methods are suitable for studying protein-ligand interactions with this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding kinetics (ka/kd) at varying ligand concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding, common with rigid pyridyl-containing ligands .
Data Analysis and Experimental Design
Q. How should researchers address variability in crystallographic data refinement?
- Methodological Answer :
- SHELXL refinement : Use the TWIN and BASF commands in SHELXL-2018 to model twinning or disorder in crystal lattices, common with hydrophilic dihydrochloride salts .
- Validation tools : Cross-check with checkCIF (IUCr) to identify outliers in bond lengths/angles caused by hydrogen chloride coordination .
Q. What computational tools predict the compound’s metabolic stability in biological systems?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance and CYP450 interactions. The pyridyl group may undergo Phase I oxidation, requiring in vitro microsomal assays for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
